2-(3-Chlorophenyl)phenol 2-(3-Chlorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 249291-09-6
VCID: VC11687141
InChI: InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H
SMILES: C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O
Molecular Formula: C12H9ClO
Molecular Weight: 204.65 g/mol

2-(3-Chlorophenyl)phenol

CAS No.: 249291-09-6

Cat. No.: VC11687141

Molecular Formula: C12H9ClO

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)phenol - 249291-09-6

Specification

CAS No. 249291-09-6
Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
IUPAC Name 2-(3-chlorophenyl)phenol
Standard InChI InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H
Standard InChI Key OIBKYECEAHDLBJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O

Introduction

PropertyValue/DescriptionSource Basis
Molecular FormulaC₁₂H₉ClOStructural derivation
Molecular Weight200.66 g/molFormula calculation
LogP (Hydrophobicity)~3.5–4.0 (estimated)Analogous chlorophenols
pKa (Phenolic OH)~9.5–10.5 (estimated)Phenol derivatives

Synthetic Pathways and Analogous Compounds

The synthesis of 2-(3-chlorophenyl)phenol may involve strategies similar to those used for related biphenolic structures:

Ullmann-Type Coupling

A plausible route involves coupling 2-bromophenol with 3-chlorophenyl boronic acid under palladium catalysis. This method is widely used for biphenyl synthesis and avoids harsh conditions .

Nitration-Reduction Pathways

Inspired by the preparation of 3-chloro-2-aminophenol , a potential method could involve:

  • Nitration: Introducing a nitro group at the 2-position of 3-chlorophenol.

  • Reduction: Converting the nitro group to an amine, followed by diazotization and coupling.

Table 2: Key Steps in Analogous Syntheses

StepReagents/ConditionsYield/PuritySource Basis
Nitration of m-ChlorophenolHNO₃ in acetic acid, 12–24h~20–22% molar yield Patent CN103360269B
Reduction of Nitro GroupHydrazine hydrate, FeSO₄, alcohol/water~98% molar yield Patent CN103360269B

Physicochemical Properties and Functional Groups

Hydrogen Bonding and Solubility

The phenolic -OH group enables hydrogen bonding, affecting solubility in polar solvents. Chlorine substitution at the 3-position enhances hydrophobicity, influencing partition coefficients (LogP).

Electronic and Spectroscopic Properties

  • UV-Vis Absorption: Expected strong absorption in the 250–300 nm range due to conjugated π-systems.

  • NMR Signatures: Proton environments include aromatic signals (δ 6.5–7.5 ppm) and the phenolic -OH (δ 5–10 ppm), with splitting patterns dependent on substituent positions .

Applications and Biological Relevance

While direct data on 2-(3-chlorophenyl)phenol is scarce, its analogs suggest potential roles:

Antimicrobial Agents

Chlorinated phenols are known for antimicrobial activity. Structural analogs like 3-chloro-2-aminophenol derivatives exhibit bioactivity, though toxicity profiles require evaluation .

Polymer Additives

Phenolic compounds are used as antioxidants in polymers. The electron-withdrawing chlorine atom may enhance radical scavenging capacity.

CompoundHazard ClassificationsSource Basis
2-Chloro-3-(trifluoromethyl)phenolCombustible liquid, corrosive Fisher Scientific SDS
3-Chloro-2-nitrophenolOxidizing, toxic Patent CN103360269B

Research Gaps and Future Directions

  • Synthetic Optimization: Developing scalable routes with high purity.

  • Biological Screening: Assessing antimicrobial or antioxidant efficacy.

  • Environmental Fate Studies: Evaluating persistence and toxicity in ecosystems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator